REACTION_CXSMILES
|
O.NN.O=C1C2C(=CC=CC=2)C(=O)[N:6]1[CH:15]([CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:16]([N:18]1[CH2:23][CH2:22][NH:21][C:20](=[O:24])[C:19]1([CH3:26])[CH3:25])=[O:17]>CO>[NH2:6][CH:15]([CH2:27][C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1)[C:16]([N:18]1[CH2:23][CH2:22][NH:21][C:20](=[O:24])[C:19]1([CH3:25])[CH3:26])=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxo-3-phenylpropyl]-3,3-dimethylpiperazinone
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)C(C(=O)N1C(C(NCC1)=O)(C)C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 2 hours the solution
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the 2,3-dihydro-1,4-phthalazinedione by-product
|
Type
|
CUSTOM
|
Details
|
The methanol is evaporated
|
Type
|
CUSTOM
|
Details
|
the residual oil is recrystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)N1C(C(NCC1)=O)(C)C)CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |